Home > Products > Screening Compounds P145639 > 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide
2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide -

2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide

Catalog Number: EVT-4006414
CAS Number:
Molecular Formula: C20H30N4O2
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phthalazine derivatives are a class of heterocyclic compounds containing a phthalazine ring system. This structure makes them attractive candidates for various biological applications. [, ] They have garnered attention in scientific research for their potential in areas like:

  • Anti-inflammatory agents: Studies have explored their ability to inhibit enzymes like aldose reductase and sorbitol dehydrogenase, involved in inflammatory pathways. []
  • Antibacterial agents: Some phthalazine derivatives demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis. []
  • Sigma-receptor ligands: These compounds show potential in modulating neurotransmitter release, suggesting possible applications in neurological disorders. []
  • Structure correctors for apolipoprotein E4: Some derivatives can disrupt the pathological conformation of apolipoprotein E4, potentially relevant for Alzheimer's disease research. []
Synthesis Analysis
  • Condensation reactions: Starting from phthalic anhydride, various reactions with reagents like hydrazine, phosphoranes, and amines can lead to substituted phthalazinyl-acetamide derivatives. [, ]
  • Cyclization reactions: Some strategies use substituted benzamides and induce cyclization through hypervalent iodine reagents or platinum(II) catalysts to form the phthalazine ring. []

Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate

Compound Description: This compound is a key intermediate in the synthesis of various phthalazinyl derivatives, including those with potential inhibitory activity against aldose reductase (AR) and sorbitol dehydrogenase (SDH) []. It is prepared by reacting phthalic anhydride with (carbethoxymethylene)triphenylphosphorane followed by treatment with hydrazine [].

Relevance: Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate shares the core phthalazin-4-one structure with 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide. The main difference is the substituent at the 3-position of the phthalazine ring (butyl group in the target compound vs. ethyl acetate in this related compound). This related compound demonstrates the structural basis for exploring various substitutions on the phthalazine ring to modulate biological activity.

2-(2-(4-bromo-2-fluorobenzyl)-1,2-dihydro-1-oxophthalazin-4-yl)-N-(2,6-dimethylphenyl)acetamide (5j)

Compound Description: This compound belongs to a series of novel 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid amides synthesized from phthalic anhydride and evaluated for their antimycobacterial activity []. 5j demonstrated potent inhibitory activity against eight mycobacterial species with minimal inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM, while showing no toxicity towards Vero cells at concentrations up to 126.43 μM []. It also reduced the mycobacterial load in lung and spleen tissues in an in vivo animal model [].

Relevance: Both 2-(2-(4-bromo-2-fluorobenzyl)-1,2-dihydro-1-oxophthalazin-4-yl)-N-(2,6-dimethylphenyl)acetamide (5j) and 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide share the phthalazin-4-one core structure with an acetamide substituent at the 2-position. The key structural differences lie in the substituents at the 3-position of the phthalazine ring (4-bromo-2-fluorobenzyl in 5j vs. butyl in the target compound) and the nature of the acetamide side chain. This related compound highlights the potential of modifying the 3-position and the acetamide side chain to tune biological activity.

N-(2-hydroxy-3,5-dimethyl-phenyl)-2-(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetamide (CB9032258)

Compound Description: This phthalazinone derivative was identified as a potential apolipoprotein E4 (apoE4) structure corrector through a fluorescence resonance energy transfer (FRET) assay []. It dose-dependently reduced the FRET signal, indicating its ability to inhibit the pathological intramolecular domain interaction in apoE4, a major risk factor for Alzheimer's disease (AD) []. Chemical modifications of CB9032258 yielded compounds with enhanced FRET potencies [].

Relevance: Both N-(2-hydroxy-3,5-dimethyl-phenyl)-2-(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetamide (CB9032258) and 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide share the phthalazin-4-one core with an acetamide substituent at the 2-position. The key structural differences include the substituents at the 3-position of the phthalazine ring (methyl in CB9032258 vs. butyl in the target compound) and the nature of the acetamide side chain. This related compound emphasizes the potential of phthalazinone derivatives as therapeutic agents for AD by modulating apoE4 structure and function.

Compound Description: This compound is a chemically modified derivative of CB9032258, exhibiting significantly enhanced FRET potency (IC50: 23 nM) compared to the parent compound [].

Relevance: This related compound is structurally similar to both CB9032258 and 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide. It retains the phthalazin-4-one core and the acetamide substituent at the 2-position but features a biphenyl group with a cyano substituent on the acetamide nitrogen. This structural modification highlights the impact of altering the acetamide side chain on modulating biological activity, specifically in the context of apoE4 structure correction.

4-{4-[2-(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetylamino]-benzyl}-piperazine-1-carboxylic acid tert-butyl ester

Compound Description: This compound is another chemically modified derivative of CB9032258, demonstrating enhanced FRET potency (IC50: 116 nM) compared to the parent compound [].

Relevance: This related compound exhibits structural similarities to CB9032258 and 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide. It preserves the phthalazin-4-one core and the acetamide substituent at the 2-position but incorporates a benzyl-piperazine moiety with a tert-butyl ester group on the acetamide nitrogen. This structural alteration exemplifies the influence of modifying the acetamide side chain on enhancing biological activity, particularly in terms of apoE4 structure correction.

Properties

Product Name

2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide

IUPAC Name

2-(3-butyl-4-oxophthalazin-1-yl)-N-[2-(diethylamino)ethyl]acetamide

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C20H30N4O2/c1-4-7-13-24-20(26)17-11-9-8-10-16(17)18(22-24)15-19(25)21-12-14-23(5-2)6-3/h8-11H,4-7,12-15H2,1-3H3,(H,21,25)

InChI Key

JFQJAIDBPWDLTD-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN(CC)CC

Solubility

>53.8 [ug/mL]

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.